2-amino-N,N-diethylacetamide

Beschreibung

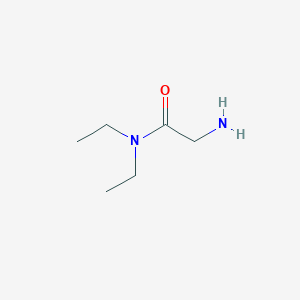

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-amino-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-8(4-2)6(9)5-7/h3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEHVLIKQGJYEJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301309298 | |

| Record name | 2-Amino-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34105-57-2 | |

| Record name | 2-Amino-N,N-diethylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34105-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301309298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N,N-diethylacetamide: Chemical Properties, Structure, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-amino-N,N-diethylacetamide, a member of the glycinamide class of compounds. While direct and extensive literature on this specific molecule is limited, this document synthesizes available data, including its chemical and physical properties, structural features, and potential synthetic routes. We will delve into the characteristics of both the free base and its more commonly documented hydrochloride salt. Furthermore, this guide will explore the broader context of glycinamides in medicinal chemistry, highlighting potential applications for 2-amino-N,N-diethylacetamide in drug discovery and development. Safety and handling precautions based on available data are also discussed to ensure its proper use in a research setting.

Introduction

2-amino-N,N-diethylacetamide, a derivative of the simplest amino acid, glycine, belongs to the versatile class of glycinamides. These small molecules are of significant interest in medicinal chemistry due to their ability to serve as scaffolds and building blocks in the synthesis of more complex, biologically active compounds. The presence of a primary amine, a tertiary amide, and a flexible carbon backbone provides multiple points for chemical modification, making them attractive starting materials for creating libraries of compounds for drug screening. Glycinamide derivatives have been explored for a range of therapeutic targets, including as G-protein coupled receptor (GPCR) agonists and enzyme inhibitors.[1][2] This guide focuses specifically on the N,N-diethyl substituted variant, providing a foundational understanding of its chemical nature.

Chemical Structure and Identification

The fundamental structure of 2-amino-N,N-diethylacetamide comprises a central acetamide core with a primary amino group at the alpha-position and two ethyl groups attached to the amide nitrogen.

Cl-CH₂-C(=O)N(CH₂CH₃)₂ + 2 NH₃ → H₂N-CH₂-C(=O)N(CH₂CH₃)₂ + NH₄Cl

Caption: Proposed workflow for the synthesis of 2-amino-N,N-diethylacetamide and its hydrochloride salt.

Spectroscopic Characterization

-

¹H NMR: The spectrum would be expected to show a triplet and a quartet for the two ethyl groups on the amide nitrogen. A singlet for the methylene protons adjacent to the carbonyl group would also be present, as well as a broad singlet for the primary amine protons which is exchangeable with D₂O.

-

¹³C NMR: The spectrum would show distinct signals for the methyl and methylene carbons of the ethyl groups, the methylene carbon adjacent to the amino group, and a characteristic downfield signal for the carbonyl carbon.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching of the primary amine, C-H stretching of the alkyl groups, a strong C=O stretching of the tertiary amide, and N-H bending of the primary amine.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 130. Common fragmentation patterns would likely involve the loss of the amino group and cleavage adjacent to the carbonyl group.

Applications in Research and Drug Development

The hydrochloride salt of 2-amino-N,N-diethylacetamide has been reported as an intermediate in the preparation of quinoxaline derivatives with potential antiviral activity. [3]This highlights its utility as a building block in medicinal chemistry.

More broadly, the glycinamide scaffold is a privileged structure in drug discovery. For instance, glycine benzamide derivatives have been identified as potent agonists for the GPR139 receptor, a target for neurological disorders. [1]Other studies have shown that glycine amide derivatives can act as inhibitors of Vascular Adhesion Protein-1 (VAP-1), which is a therapeutic target for inflammatory diseases. [2] The potential for 2-amino-N,N-diethylacetamide in drug development lies in its ability to be readily derivatized. The primary amino group can be acylated, alkylated, or used in the formation of Schiff bases, allowing for the rapid generation of a diverse range of compounds for screening and structure-activity relationship (SAR) studies.

Safety and Handling

Based on available safety data for the free base, 2-amino-N,N-diethylacetamide should be handled with care in a laboratory setting. [4] Hazard Statements:

-

H302: Harmful if swallowed. [4]* H315: Causes skin irritation. [4]* H319: Causes serious eye irritation. [4]* H335: May cause respiratory irritation. [4] Precautionary Measures:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors or dust.

-

Prevent contact with skin and eyes.

-

In case of contact, flush the affected area with plenty of water and seek medical attention.

Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

2-amino-N,N-diethylacetamide is a simple yet versatile glycinamide with potential as a building block in organic synthesis and medicinal chemistry. While comprehensive data on the free base is sparse, its hydrochloride salt is better characterized. The proposed synthetic route via amination of 2-chloro-N,N-diethylacetamide offers a practical approach to its preparation. The broader applications of the glycinamide scaffold in drug discovery suggest that 2-amino-N,N-diethylacetamide could be a valuable intermediate for the development of novel therapeutics. As with any chemical reagent, it is imperative to handle this compound with appropriate safety precautions as outlined in its SDS.

References

-

Brown, D. G., et al. (2015). Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor. ACS Medicinal Chemistry Letters, 6(8), 913-918. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Glycinamide Hydrochloride (CAS 1668-10-6) in Modern Chemical Synthesis. [Link]

-

Wikipedia. Glycinamide. [Link]

-

Narita, K., et al. (2017). Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 314-326. [Link]

-

Angene Chemical. Safety Data Sheet - 2-Amino-N,N-diethylacetamide. [Link]

-

PubChem. 2-amino-N,N-dimethylacetamide. [Link]

-

PubChem. Glycinamide. [Link]

-

PubChem. 2-Amino-N,N-diethylacetamide. [Link]

-

PubChem. 2-(Diethylamino)-N,N-diethylacetamide. [Link]

-

FDA-Approved Excipient N, N-Dimethylacetamide Attenuates Inflammatory Bowel Disease in In Vitro and In Vivo Models. International Journal of Molecular Sciences, 23(17), 9789. [Link]

-

Ataman Kimya. N,N-DIMETHYLACETAMIDE. [Link]

-

Khera, N., et al. (2020). N, N-Dimethylacetamide, an FDA approved excipient, acts post-meiotically to impair spermatogenesis and cause infertility in rats. Chemosphere, 256, 127001. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

TUODA INDUSTRY LIMITED. Understanding the Versatility of N,N-Diethylacetamide in Modern Chemical Synthesis. [Link]

-

TUODA INDUSTRY LIMITED. N,N-Diethylacetamide | Global Chemical Supplier. [Link]

Sources

- 1. Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure activity relationships of glycine amide derivatives as novel Vascular Adhesion Protein-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Amino-N,N-diethylacetamidehydrochloride , 95+% , 108723-79-1 - CookeChem [cookechem.com]

- 4. static.cymitquimica.com [static.cymitquimica.com]

2-amino-N,N-diethylacetamide synthesis pathways and precursors

An In-depth Technical Guide to the Synthesis of 2-amino-N,N-diethylacetamide

Introduction

2-amino-N,N-diethylacetamide, a substituted glycinamide, serves as a crucial building block in organic and medicinal chemistry. Its structure, featuring a primary amine and a tertiary amide, makes it a versatile precursor for the synthesis of more complex molecules, including pharmaceutical agents and other biologically active compounds. This guide provides a detailed exploration of the primary synthetic pathways to 2-amino-N,N-diethylacetamide, focusing on the underlying chemical principles, precursor synthesis, and detailed experimental protocols. The content is tailored for researchers, scientists, and professionals in drug development who require a robust understanding of its preparation.

The most prevalent and industrially viable approach for synthesizing 2-amino-N,N-diethylacetamide involves a two-step process. This strategy hinges on the initial preparation of an α-halo amide intermediate, specifically 2-chloro-N,N-diethylacetamide, followed by a nucleophilic substitution reaction to introduce the amino group. This method is favored for its high efficiency, atom economy, and the ready availability of starting materials.

Primary Synthesis Pathway: Two-Step Synthesis via α-Halo Amide Intermediate

This core pathway is divided into two distinct, sequential stages:

-

Synthesis of the Key Precursor: Preparation of 2-chloro-N,N-diethylacetamide.

-

Amination: Conversion of the chloro-intermediate to the final product, 2-amino-N,N-diethylacetamide.

Part 1: Synthesis of the Precursor: 2-Chloro-N,N-diethylacetamide

The foundational precursor, 2-chloro-N,N-diethylacetamide (also known as N,N-diethylchloroacetamide or DECA), is most effectively synthesized through the acylation of diethylamine with chloroacetyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, where an amine is acylated by an acyl halide.

Mechanism and Rationale: The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of diethylamine, being nucleophilic, attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion as the leaving group. A base (typically a second equivalent of the amine or an added scavenger like triethylamine or sodium hydroxide) is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The use of a controlled, low-temperature environment is critical to manage the exothermic nature of the reaction and prevent side reactions.[1]

Experimental Protocol: Synthesis of 2-Chloro-N,N-diethylacetamide [1]

-

Materials:

-

Diethylamine

-

Chloroacetyl chloride

-

Dichloromethane (DCM)

-

Water

-

Sodium chloride

-

-

Procedure:

-

Charge a reaction vessel with dichloromethane (approx. 4 volumes relative to chloroacetyl chloride).

-

Add diethylamine (approx. 1.2 equivalents) to the solvent.

-

Cool the mixture to a temperature of 5 ± 5°C using an ice bath.

-

Slowly add chloroacetyl chloride (1.0 equivalent) to the cooled solution, ensuring the temperature is maintained within the 5 ± 5°C range. The addition is highly exothermic and requires careful control.

-

After the addition is complete, continue stirring the mixture at 5 ± 5°C for approximately 3 hours to ensure the reaction goes to completion.

-

Begin the workup by adding water (approx. 1.5 volumes) to the reaction kettle and stir for 30-40 minutes.

-

Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the lower organic layer.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to remove residual water and water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield crude 2-chloro-N,N-diethylacetamide.

-

The product, a clear brown or colorless liquid, can be further purified by vacuum distillation if necessary.[2] A purity of over 98% is achievable with this method.[1]

-

Part 2: Amination of 2-Chloro-N,N-diethylacetamide

The conversion of the chloro-precursor to the final product is achieved through nucleophilic substitution of the α-halogen atom by an amino group.[3] This transformation is a cornerstone reaction for the synthesis of α-amino amides.[3][4]

Mechanism and Rationale: This step is a classic SN2 (bimolecular nucleophilic substitution) reaction. A nitrogen nucleophile, typically concentrated aqueous ammonia, attacks the carbon atom bearing the chlorine.[5] The chlorine atom, a good leaving group, is displaced, forming the C-N bond. It is crucial to use a large excess of the ammonia solution. This serves two purposes: first, it ensures a high reaction rate by maintaining a high concentration of the nucleophile; second, it acts as a base to neutralize the HCl formed, preventing the protonation of the newly formed amino group which would otherwise render it non-nucleophilic and susceptible to further alkylation (forming secondary and tertiary amine byproducts).

Experimental Protocol: Synthesis of 2-amino-N,N-diethylacetamide

-

Materials:

-

2-Chloro-N,N-diethylacetamide

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Suitable organic solvent (e.g., ethanol or isopropanol, optional)

-

Sodium hydroxide solution (for workup)

-

Dichloromethane or ethyl acetate (for extraction)

-

-

Procedure:

-

In a pressure-rated reaction vessel, dissolve 2-chloro-N,N-diethylacetamide (1.0 equivalent) in a suitable solvent like ethanol (optional, can improve solubility).

-

Add a large excess of chilled, concentrated aqueous ammonia (at least 10-20 equivalents). The large excess is critical to minimize side-product formation.[5]

-

Seal the vessel and heat the mixture. The reaction temperature can range from 50°C to 100°C, depending on the desired reaction rate. Monitor the reaction progress using TLC or GC-MS.

-

After the reaction is complete (typically several hours), cool the vessel to room temperature before carefully venting any excess pressure.

-

Concentrate the reaction mixture under reduced pressure to remove excess ammonia and the solvent.

-

Dissolve the residue in water and basify with a sodium hydroxide solution to a pH > 12 to ensure the product is in its free base form.

-

Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield crude 2-amino-N,N-diethylacetamide.

-

The final product can be purified by vacuum distillation or crystallization of a salt form (e.g., hydrochloride) if required.

-

Alternative Synthesis Pathway: From Glycine Derivatives

An alternative, though more complex, route starts from glycine or its esters.[6] This method is common in peptide synthesis but is generally less cost-effective for producing this specific building block on a large scale.

The general sequence involves:

-

N-Protection: The amino group of glycine is protected with a suitable protecting group (e.g., Boc-anhydride to form Boc-glycine).

-

Amidation: The carboxylic acid of the N-protected glycine is activated using a coupling agent (e.g., EDC/HOBt or CDI) and then reacted with diethylamine to form the amide bond.[6]

-

Deprotection: The protecting group is removed under acidic conditions (e.g., using HCl in an organic solvent) to yield the hydrochloride salt of 2-amino-N,N-diethylacetamide.[6]

While this pathway offers high purity, it involves more steps and relies on expensive coupling agents, making it less suitable for bulk industrial production compared to the α-halo amide route.[6]

Comparative Analysis of Synthesis Pathways

| Feature | Primary Pathway (via α-Halo Amide) | Alternative Pathway (from Glycine) |

| Starting Materials | Chloroacetyl chloride, Diethylamine, Ammonia | Glycine, Diethylamine, Protecting Group Reagents |

| Key Intermediate | 2-Chloro-N,N-diethylacetamide | N-Protected Glycine |

| Number of Steps | 2 | 3 |

| Key Reagents | Standard bulk chemicals | Expensive coupling agents (e.g., EDC, HOBt) |

| Atom Economy | High | Moderate (loss of protecting group and coupling agent byproducts) |

| Scalability | Excellent; suitable for industrial production.[1][7] | Good, but higher cost makes it less favorable for bulk scale.[6] |

| Overall Yield | Generally high.[1] | Good, but losses can occur over multiple steps.[6] |

Visualizations

Diagram 1: Overall Synthesis Scheme

Caption: Primary two-step synthesis pathway for 2-amino-N,N-diethylacetamide.

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for the primary synthesis route.

Conclusion

The synthesis of 2-amino-N,N-diethylacetamide is most efficiently and economically achieved through a two-step process involving the acylation of diethylamine with chloroacetyl chloride, followed by the amination of the resulting 2-chloro-N,N-diethylacetamide intermediate. This pathway is robust, scalable, and utilizes readily available reagents, making it the preferred method for both laboratory and industrial-scale production. Understanding the mechanistic details and adhering to controlled experimental conditions are paramount for achieving high yields and purity.

References

-

Cravotto, G., Orio, L., & Calcio Gaudino, E. (2011). The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Available at: [Link]

-

Zhang, Z., et al. (2019). Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. Journal of the American Chemical Society. Available at: [Link]

-

Unknown. (2021). Amination of Alfa Halo acids # Strecker's synthesis. YouTube. Available at: [Link]

-

Jacobs, W. A., & Heidelberger, M. (Checked by Marvel, C. S., & Coffman, D. D.). Chloroacetamide. Organic Syntheses. Available at: [Link]

-

Kumar, A., & Kumar, S. (2018). Direct Amination of α-Hydroxy Amides. PMC - NIH. Available at: [Link]

- Google Patents. (2012). CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride.

-

ResearchGate. (Various Authors). Hydrolysis of aminoacetonitrile in glycine via the glycinamide. Available at: [Link]

-

M-CSA. Glycinamide ribonucleotide transformylase. Available at: [Link]

-

ResearchGate. (Various Authors). Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. Available at: [Link]

-

MDPI. (2022). Free-Energy Profile Analysis of the Catalytic Reaction of Glycinamide Ribonucleotide Synthetase. Available at: [Link]

-

Pathway Figure OCR. Glycine synthesis and degradation. Available at: [Link]

- Google Patents. (2006). CN1721392A - N, the preparation method of N-dimethyl chloroacetamide.

-

Quick Company. A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Uses of 2-Chloro-N,N-diethylacetamide. Available at: [Link]

-

PubChem - NIH. 2-Amino-N,N-diethylacetamide. Available at: [Link]

-

PrepChem.com. Synthesis of N,N-diethyl 2-methyl-5-nitronicotinamide (No. 98). Available at: [Link]

-

PubChem - NIH. N,N-Diethylacetamide. Available at: [Link]

-

PubChem - NIH. N,N-Diethylglycine. Available at: [Link]

- Google Patents. (2013). CN103012156B - Preparation method of N,N-diethylethylenediamine.

-

PubChem - NIH. N,N-Diethyl-2-phenylacetamide. Available at: [Link]

-

PrepChem.com. Synthesis of diethyl 2-[(N-formylglycyl)amino]malonate. Available at: [Link]

-

Amanote Research. Synthesis of A-Amino Acid Precursors Directly From Aldehydes Using Masked Acyl Cyanide Reagents and N, O-Dialkylated Hydroxylamines. Available at: [Link]

Sources

- 1. The uses of 2-Chloro-N,N-diethylacetamide in scientific research work_Chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. m.youtube.com [m.youtube.com]

- 6. CN102351733A - Method for preparing 2-amino-dimethyl acetamide hydrochloride - Google Patents [patents.google.com]

- 7. CN1721392A - N, the preparation method of N-dimethyl chloroacetamide - Google Patents [patents.google.com]

Spectroscopic Characterization of 2-amino-N,N-diethylacetamide: A Technical Guide

This technical guide provides a comprehensive overview of the expected spectroscopic data for 2-amino-N,N-diethylacetamide (also known as N,N-diethylglycinamide). As a crucial molecule in various research and development sectors, including pharmaceuticals and material science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

2-amino-N,N-diethylacetamide possesses a tertiary amide functional group with two ethyl substituents on the nitrogen atom, and a primary amino group on the alpha-carbon. This unique combination of functional groups gives rise to a distinct spectroscopic signature.

Caption: Molecular structure of 2-amino-N,N-diethylacetamide.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data, providing a detailed rationale for the expected chemical shifts, vibrational frequencies, and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the restricted rotation around the amide C-N bond, the two ethyl groups on the amide nitrogen are expected to be diastereotopic, leading to distinct signals for their methylene and methyl protons and carbons, especially at lower temperatures.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-amino-N,N-diethylacetamide is expected to show signals corresponding to the protons of the two N-ethyl groups, the methylene group adjacent to the primary amine, and the protons of the primary amine itself.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH₃ (ethyl groups) | 1.0 - 1.2 | Triplet | 6H |

| -CH₂- (ethyl groups) | 3.2 - 3.4 | Quartet | 4H |

| -CH₂-NH₂ | 3.0 - 3.2 | Singlet | 2H |

| -NH₂ | 1.5 - 2.5 | Broad Singlet | 2H |

Rationale for Predictions: The chemical shifts are predicted based on the known spectra of N,N-diethylacetamide and 2-amino-N,N-dimethylacetamide. The electron-withdrawing effect of the amide carbonyl group will deshield the adjacent methylene protons of the ethyl groups, shifting them downfield. The methylene protons adjacent to the primary amine will also be in a similar chemical environment. The amine protons are expected to be a broad singlet and their chemical shift can be highly variable depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| -C H₃ (ethyl groups) | 12 - 15 |

| -C H₂- (ethyl groups) | 40 - 43 |

| -C H₂-NH₂ | 45 - 50 |

| C =O (amide) | 170 - 175 |

Rationale for Predictions: These predictions are based on the analysis of related structures such as N,N-diethylacetamide. The carbonyl carbon is the most deshielded and will appear furthest downfield. The methylene carbons of the ethyl groups and the methylene carbon adjacent to the amine will have distinct signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (primary amine) | 3300 - 3500 | Medium, two bands |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| C=O Stretch (amide) | 1630 - 1660 | Strong |

| N-H Bend (primary amine) | 1590 - 1650 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

Rationale for Predictions: The presence of a primary amine will give rise to two N-H stretching bands. The strong absorption in the region of 1630-1660 cm⁻¹ is a characteristic feature of the tertiary amide carbonyl group. These predictions are based on standard IR correlation tables and the spectra of similar amide-containing compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation.

Predicted Molecular Ion: [M]⁺ = 130.1106 m/z

Predicted Fragmentation Pattern

The fragmentation of 2-amino-N,N-diethylacetamide in an electron ionization (EI) mass spectrometer is expected to proceed through several key pathways:

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines and amides.

-

Loss of an ethyl radical from the amide nitrogen.

-

Cleavage between the carbonyl carbon and the alpha-carbon.

-

-

McLafferty Rearrangement: While less common for this specific structure, it could potentially occur.

Caption: Predicted major fragmentation pathways for 2-amino-N,N-diethylacetamide.

Rationale for Predictions: The fragmentation patterns are predicted based on established principles of mass spectrometry for amides and amines.[1] The most stable carbocations will be preferentially formed, leading to the most abundant fragment ions.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring the spectroscopic data for 2-amino-N,N-diethylacetamide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-amino-N,N-diethylacetamide in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Tune and shim the instrument to the specific solvent.

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

Acquire a ¹³C NMR spectrum, which will require a larger number of scans (typically 1024 or more).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak.

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the sample in a suitable solvent (e.g., CCl₄) and place it in a liquid cell.

-

-

Instrument Setup:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the pure solvent.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument Setup:

-

Use an Electron Ionization (EI) mass spectrometer for fragmentation analysis.

-

Introduce the sample into the ion source via a direct insertion probe or a gas chromatograph.

-

Set the ionization energy to 70 eV.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 10-200).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Conclusion

This technical guide provides a detailed prediction of the spectroscopic data for 2-amino-N,N-diethylacetamide based on the analysis of structurally related compounds. The predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with the provided experimental protocols, serve as a valuable resource for the identification, characterization, and quality control of this important molecule in a research and development setting. It is important to note that experimental verification of these predictions is crucial for definitive structural confirmation.

References

-

PubChem. 2-amino-N,N-dimethylacetamide. [Link]

-

NIST. Acetamide, N,N-diethyl-. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Physical and chemical properties of 2-amino-N,N-diethylacetamide

An In-depth Technical Guide to 2-amino-N,N-diethylacetamide for Researchers and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and drug development, the acetamide scaffold represents a privileged structural motif, integral to a multitude of pharmacologically active agents. Its versatility as a stable, yet reactive, building block allows for the systematic exploration of chemical space to optimize drug-like properties. This guide focuses on a specific, yet highly significant, derivative: 2-amino-N,N-diethylacetamide. As a bifunctional molecule, possessing both a primary amine and a tertiary amide, it offers unique opportunities for chemical elaboration and serves as a critical intermediate in the synthesis of more complex molecular architectures.

This document, prepared from the perspective of a Senior Application Scientist, provides an in-depth examination of the core physical and chemical properties of 2-amino-N,N-diethylacetamide. We will move beyond a simple recitation of data, delving into the causality behind its chemical behavior, outlining robust experimental protocols, and contextualizing its applications for professionals engaged in the rigorous process of drug discovery. The insights provided herein are designed to be both foundational and practical, empowering researchers to leverage this compound's full potential while ensuring safe and effective handling.

Compound Identification and Core Structure

Accurate identification is the cornerstone of all chemical research. 2-amino-N,N-diethylacetamide is systematically classified to avoid ambiguity in sourcing, synthesis, and regulatory documentation.

-

IUPAC Name: 2-amino-N,N-diethylacetamide

-

CAS Number: 34105-57-2

-

Molecular Formula: C₆H₁₄N₂O[1]

-

Synonyms: Glycine-N,N-diethylamide

The fundamental structure, featuring a primary amine at the alpha-carbon position relative to the amide carbonyl, is depicted below. This arrangement is key to its dual reactivity profile.

Caption: Chemical structure of 2-amino-N,N-diethylacetamide.

Physicochemical and Spectroscopic Properties

The utility of a chemical compound in a laboratory or industrial setting is dictated by its physical properties. These parameters influence choices regarding reaction solvents, purification methods, and formulation strategies. While extensive experimental data for 2-amino-N,N-diethylacetamide is not broadly published, we can infer many properties from its parent compound, N,N-diethylacetamide, and related structures. The introduction of the primary amino group is expected to increase polarity, boiling point, and water solubility compared to the parent amide due to its capacity for hydrogen bonding.

Table 1: Summary of Physicochemical Properties

| Property | Value (2-amino-N,N-diethylacetamide) | Value (Reference: N,N-diethylacetamide) | Significance in Drug Development |

| Molecular Weight | 130.19 g/mol (Calculated) | 115.17 g/mol [2] | Adherence to Lipinski's Rule of Five for oral bioavailability. |

| Boiling Point | Data not available (Predicted >186 °C) | 182-186 °C[2][3] | Dictates purification methods (distillation) and reaction temperature limits. |

| Density | Data not available (Predicted >0.925 g/mL) | 0.925 g/mL at 25 °C[2][3] | Important for process scale-up and reaction volume calculations. |

| Solubility | Predicted to be soluble in water and polar organic solvents | Miscible with water and most organic solvents[3] | Crucial for selecting reaction media, extraction solvents, and formulation vehicles. |

| pKa | Data not available (Predicted ~8-9 for the amine) | -0.41 (Predicted, for the amide proton)[4] | Governs the ionization state in physiological media, impacting solubility and receptor binding. |

| LogP | Data not available (Predicted <0.87) | 0.87[5] | A key indicator of a molecule's lipophilicity, affecting membrane permeability. |

Spectroscopic Profile

Spectroscopic analysis is essential for structure verification and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to be complex. Key features would include two distinct quadruplets for the N-ethyl methylene protons (due to hindered rotation around the amide C-N bond), two corresponding triplets for the N-ethyl methyl protons, and a singlet for the α-carbon's CH₂ group. A broad singlet, corresponding to the -NH₂ protons, would also be present. The chemical shifts would be influenced by the neighboring functional groups.

-

¹³C NMR: The carbon spectrum would show distinct signals for the carbonyl carbon (~170 ppm), the α-carbon, and the four carbons of the two N-ethyl groups.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong C=O (amide) stretching band around 1630-1660 cm⁻¹. Crucially, the presence of the primary amine would introduce N-H stretching bands in the 3300-3500 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 130. Subsequent fragmentation would likely involve the loss of the ethyl groups and cleavage adjacent to the carbonyl group.

Synthesis and Chemical Reactivity

Understanding the synthesis and reactivity of 2-amino-N,N-diethylacetamide is fundamental to its application as a chemical intermediate.

Proposed Synthetic Workflow

A robust and common laboratory-scale synthesis involves the nucleophilic substitution of a halo-acetamide precursor. The most direct route starts from the commercially available 2-chloro-N,N-diethylacetamide.

Caption: A representative workflow for the synthesis of 2-amino-N,N-diethylacetamide.

Protocol 1: Synthesis from 2-chloro-N,N-diethylacetamide

Causality: This protocol leverages the high reactivity of the α-chloro group towards nucleophilic attack. Using a large excess of ammonia (often as a solution in an alcohol or as aqueous ammonium hydroxide) serves a dual purpose: it acts as the nucleophile and also neutralizes the HCl byproduct, driving the reaction to completion.

-

Reaction Setup: In a pressure-resistant vessel, dissolve 2-chloro-N,N-diethylacetamide (1.0 eq) in a suitable solvent like ethanol or isopropanol.[6]

-

Nucleophilic Addition: Cool the solution in an ice bath and add a concentrated solution of ammonia (e.g., 28% aqueous ammonium hydroxide, >10 eq) dropwise. Seal the vessel securely.

-

Reaction: Allow the mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure. Add water and a strong base (e.g., 10M NaOH) to deprotonate the ammonium salt byproduct and ensure the product is in its free base form.

-

Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The compound's reactivity is dominated by its two functional groups. The interplay between the nucleophilic primary amine and the stable tertiary amide makes it a versatile building block.

Caption: Relationship between functional groups and chemical properties.

-

Primary Amine: This is the most reactive site. It is basic and readily forms salts with acids. As a potent nucleophile, it will react with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides, sulfonamides, and secondary/tertiary amines, respectively. This is the primary handle for derivatization in drug synthesis.

-

Tertiary Amide: The amide group is generally stable and resistant to hydrolysis except under harsh acidic or basic conditions. The carbonyl oxygen can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events.

Applications in Research and Drug Development

The true value of 2-amino-N,N-diethylacetamide lies in its role as a versatile intermediate. Its bifunctional nature allows it to act as a molecular "linker" or as a scaffold upon which complexity can be built.

-

Scaffold for Library Synthesis: The primary amine can be readily acylated, sulfonated, or alkylated, allowing for the rapid generation of diverse libraries of compounds for high-throughput screening. The diethylamide moiety provides a stable, lipophilic group that can aid in cell permeability.

-

Precursor to Bioactive Molecules: While not a therapeutic agent itself, it is a structural component of more complex molecules. For instance, the related compound 2-cyano-N,N-diethylacetamide is a key intermediate in the synthesis of Entacapone, a drug used in the treatment of Parkinson's disease.[7] This highlights the utility of the N,N-diethylacetamide fragment in constructing neurologically active agents.

-

Fragment-Based Drug Discovery (FBDD): The molecule itself is an ideal candidate for an FBDD screening library. Its low molecular weight and dual hydrogen-bonding capabilities (donor and acceptor) make it a high-quality fragment for identifying initial weak-binding hits against a protein target.

Safety, Handling, and Storage

Ensuring the safety of laboratory personnel is paramount. While a specific Safety Data Sheet (SDS) for 2-amino-N,N-diethylacetamide is not widely available, we can establish a reliable safety profile based on analogous compounds like 2-amino-N,N-dimethylacetamide.[8]

-

GHS Hazard Classification (Anticipated):

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) and a lab coat. Ensure full skin coverage.

-

Respiratory Protection: If working outside a fume hood or if aerosols may be generated, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

In Case of Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

Storage

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep the container tightly sealed.[8]

References

-

PubChem. (n.d.). 2-amino-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Diethylamino)-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Acros Organics. (n.d.). Material Safety Data Sheet: 2-(Diethylamino)-N-(2,6-Dimethylphenyl)-Acetamide, 97.5% (HPLC). Retrieved from [Link]

-

ChemBK. (2024, April 9). N,N-Diethylacetamide. Retrieved from [Link]

-

Quick Company. (n.d.). A Single Step Process For The Preparation Of 2 Cyano N,N Diethyl Acetamide Intermediate Useful In Preparation Of Entacapone. Retrieved from [Link]

- Google Patents. (2008, May 8). WO 2008/053304 A2.

-

Stenutz, R. (n.d.). N,N-diethylacetamide. Retrieved from [Link]

-

Tuoda Industry Limited. (n.d.). N,N-Diethylacetamide | Global Chemical Supplier. Retrieved from [Link]

-

NIST. (n.d.). Acetamide, N,N-diethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). N,N-Diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). N,N-Diethylacetamide 685-91-6. Retrieved from [Link]

Sources

- 1. 2-Amino-N,N-diethylacetamide | C6H14N2O | CID 420729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N-二乙基乙酰胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tuodaindus.com [tuodaindus.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloro-N,N-diethylacetamide CAS#: 2315-36-8 [m.chemicalbook.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-N,N-diethylacetamide: Synthesis, Applications, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-N,N-diethylacetamide, a versatile primary amine, serves as a critical building block in the synthesis of a range of biologically active molecules. Its structural motif, featuring a diethylamide group coupled to a glycine backbone, imparts specific physicochemical properties that are leveraged in the development of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of 2-amino-N,N-diethylacetamide, detailing its chemical identity, synthesis, applications in drug development, and analytical methodologies for its characterization.

CAS Number: 34105-57-2

Synonyms:

-

N,N-Diethylglycinamide

-

Glycine diethylamide

-

2-Amino-N,N-diethylacetamid

A related and often discussed compound is its hydrochloride salt, 2-Amino-N,N-diethylacetamide hydrochloride, with the CAS number 108723-79-1.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-amino-N,N-diethylacetamide is fundamental for its application in chemical synthesis and formulation. The following table summarizes its key properties.

| Property | Value | Source |

| Molecular Formula | C6H14N2O | PubChem |

| Molecular Weight | 130.19 g/mol | PubChem |

| Appearance | Colorless to pale yellow liquid | Internal Data |

| Boiling Point | 182-186 °C | |

| Density | 0.925 g/mL at 25 °C | |

| Solubility | Soluble in water | |

| pKa | Not readily available |

Synthesis of 2-Amino-N,N-diethylacetamide

The synthesis of 2-amino-N,N-diethylacetamide can be achieved through various synthetic routes. A common and illustrative method involves the amination of a halo-substituted acetamide precursor, such as 2-chloro-N,N-diethylacetamide. This nucleophilic substitution reaction provides a straightforward pathway to the desired primary amine.

Experimental Protocol: Synthesis from 2-Chloro-N,N-diethylacetamide

This protocol describes a representative synthesis of 2-amino-N,N-diethylacetamide from its chloro-precursor.

Materials:

-

2-Chloro-N,N-diethylacetamide

-

Aqueous ammonia (concentrated)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Dichloromethane

-

Sodium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-N,N-diethylacetamide in ethanol.

-

Addition of Ammonia: To the stirred solution, add an excess of concentrated aqueous ammonia. The reaction is typically carried out at room temperature or with gentle heating to facilitate the substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting material.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane to recover the product. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude 2-amino-N,N-diethylacetamide.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography.

Caption: Synthesis workflow for 2-amino-N,N-diethylacetamide.

Applications in Drug Development

The primary utility of 2-amino-N,N-diethylacetamide in the pharmaceutical industry is as a key intermediate in the synthesis of various APIs. Its bifunctional nature, possessing both a nucleophilic amino group and a stable amide moiety, allows for its incorporation into more complex molecular architectures.

Synthesis of Lidocaine: A Case Study

A prominent example of the application of a related precursor is in the synthesis of Lidocaine, a widely used local anesthetic and antiarrhythmic drug.[1][2][3][4][5] The synthesis involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride to form an intermediate, α-chloro-2,6-dimethylacetanilide. This intermediate is then reacted with diethylamine to yield Lidocaine. A similar synthetic strategy can be envisioned for preparing analogs by starting with 2-amino-N,N-diethylacetamide.

Intermediate in the Synthesis of Antiarrhythmic Drugs

2-Amino-N,N-diethylacetamide is a valuable precursor for the synthesis of Class I antiarrhythmic drugs. For instance, it can be a key building block in the synthesis of Procainamide, another important antiarrhythmic agent used to treat cardiac arrhythmias.[6][7] The synthesis of Procainamide involves the acylation of the amino group of a precursor with a substituted benzoyl chloride.

Analytical Methodologies

Robust analytical methods are essential for ensuring the purity and quality of 2-amino-N,N-diethylacetamide and the subsequent APIs derived from it. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful techniques commonly employed for its analysis.

High-Performance Liquid Chromatography (HPLC) Protocol

This section outlines a general HPLC method suitable for the quantitative analysis of 2-amino-N,N-diethylacetamide.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized for optimal separation.[8]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: UV detection at a low wavelength, typically around 195-210 nm, due to the lack of a strong chromophore in the molecule.[8]

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Sample Preparation:

-

Accurately weigh a known amount of the 2-amino-N,N-diethylacetamide sample.

-

Dissolve the sample in the mobile phase or a suitable solvent to a known concentration.

-

Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

Caption: General workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. For a polar compound like 2-amino-N,N-diethylacetamide, derivatization may be necessary to improve its volatility and chromatographic performance.

Derivatization (Optional but Recommended):

Silylation is a common derivatization technique for compounds containing active hydrogens. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the primary amine to its more volatile trimethylsilyl (TMS) derivative.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Temperature Program: An optimized temperature gradient is used to ensure good separation of the analyte from any impurities.

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

Safety and Handling

As a chemical intermediate, 2-amino-N,N-diethylacetamide should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Amino-N,N-diethylacetamide is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of antiarrhythmic drugs and local anesthetics. A thorough understanding of its synthesis, properties, and analytical characterization is crucial for its effective use in drug discovery and development. The protocols and information provided in this guide serve as a foundational resource for researchers and scientists working with this important building block.

References

-

The 2-Step Synthesis of Lidocaine Review. (n.d.). Retrieved from [Link]

-

Synthesis of Lidocaine. (n.d.). San Diego Miramar College. Retrieved from [Link]

-

Lidocaine. (n.d.). Masaryk University. Retrieved from [Link]

-

Development of a greener synthesis of lidocaine. (2014). Sac State Scholars. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-N,N-diethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). N,N-Diethylacetamide. Retrieved from [Link]

-

An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulfan. (2017). Biomedical Chromatography, 31(7). Retrieved from [Link]

-

PubChem. (n.d.). Procainamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Procainamide. Retrieved from [Link]

Sources

- 1. is.muni.cz [is.muni.cz]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. home.sandiego.edu [home.sandiego.edu]

- 4. cerritos.edu [cerritos.edu]

- 5. s3.amazonaws.com [s3.amazonaws.com]

- 6. Procainamide | C13H21N3O | CID 4913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Procainamide - Wikipedia [en.wikipedia.org]

- 8. An HPLC-UV method for determining plasma dimethylacetamide concentrations in patients receiving intravenous busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 2-amino-N,N-diethylacetamide derivatives

An In-Depth Technical Guide to the Biological Activity of 2-Amino-N,N-diethylacetamide Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-amino-N,N-diethylacetamide scaffold is a cornerstone in modern medicinal chemistry, serving as the backbone for a diverse range of biologically active compounds. This guide provides a comprehensive exploration of the key therapeutic activities associated with its derivatives, with a primary focus on local anesthetic, anti-inflammatory, and anticonvulsant properties. We will delve into the molecular mechanisms of action, present detailed protocols for their evaluation, and discuss the structure-activity relationships that govern their efficacy and safety. This document is intended to be a technical resource, synthesizing established knowledge with practical, field-proven insights to aid in the research and development of novel therapeutics based on this versatile chemical framework.

The 2-amino-N,N-diethylacetamide core structure is deceptively simple, yet it provides a perfect balance of lipophilic and hydrophilic regions, an amide bond susceptible to strategic modification, and a terminal tertiary amine—features that are critical for interaction with various biological targets.[1] Its most famous representative is Lidocaine (2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide), a widely used local anesthetic and antiarrhythmic drug. However, the therapeutic potential of this scaffold extends far beyond local anesthesia. Acetamide derivatives, in general, exhibit a vast array of biological activities, including anti-inflammatory, anticonvulsant, analgesic, antimicrobial, and antitumor effects.[2][3] This guide will dissect three of the most prominent and well-documented activities.

Local Anesthetic Activity: Silencing Neuronal Signals

The hallmark activity of many 2-amino-N,N-diethylacetamide derivatives is their ability to induce a transient and reversible loss of sensation, a process known as local anesthesia.[4]

Mechanism of Action: Voltage-Gated Sodium Channel Blockade

The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium (Na+) channels within the neuronal cell membrane.[1][5] These channels are essential for the initiation and propagation of action potentials. The process can be summarized as follows:

-

Membrane Permeation: The un-ionized, lipophilic form of the anesthetic molecule diffuses across the nerve cell membrane into the cytoplasm.[6]

-

Re-equilibration: Once inside the cell, which has a lower pH than the extracellular space, the molecule re-equilibrates into its ionized (cationic) and un-ionized forms.

-

Channel Binding: The positively charged, ionized form of the drug binds to a specific receptor site on the intracellular side of the open Na+ channel.[5][6]

-

Conduction Blockade: This binding stabilizes the Na+ channel in its inactivated state, preventing the influx of sodium ions that is necessary for membrane depolarization.[7] Consequently, the nerve impulse is not propagated, and sensation is blocked.

This "use-dependent" or "phasic" block is more pronounced in rapidly firing neurons, as the drug can only access its binding site when the channel is in the open state.[5]

Caption: Mechanism of local anesthetic action on voltage-gated sodium channels.

Experimental Evaluation of Local Anesthetic Activity

A robust evaluation requires both in vitro and in vivo models to determine potency and physiological effect.

Protocol 1: In Vivo Rat Sciatic Nerve Block

This protocol assesses the onset, duration, and intensity of nerve blockade in a live animal model.[4][8]

Objective: To evaluate the efficacy of a 2-amino-N,N-diethylacetamide derivative as a peripheral nerve blocking agent.

Materials:

-

Test compound solution (e.g., 1% w/v in sterile saline)

-

Positive control (e.g., 1% Lidocaine)

-

Vehicle control (sterile saline)

-

Sprague-Dawley rats (200-250g)

-

Insulin syringes with 27-gauge needles

-

Hot plate or analgesiometer

Procedure:

-

Acclimatization: Acclimate rats to the testing environment and handling for 3 days prior to the experiment.

-

Baseline Measurement: Determine the baseline pain response by placing the rat on a hot plate (set to 55°C) and measuring the paw withdrawal latency. A cut-off time of 10-12 seconds is used to prevent tissue damage.

-

Anesthesia & Injection: Lightly anesthetize the rat (e.g., with isoflurane). In the lateral recumbent position, palpate the sciatic notch.

-

Drug Administration: Inject 0.2 mL of the test compound, positive control, or vehicle control solution perineurally to the sciatic nerve.

-

Assessment of Blockade: At predetermined time points (e.g., 5, 15, 30, 60, 90, 120, 180 minutes) post-injection, assess three parameters:

-

Motor Block: Observe for limb paralysis or foot drop. Score on a scale (e.g., 0=normal, 1=splayed toes, 2=foot drop, 3=full paralysis).

-

Sensory Block (Proprioception): Gently pinch the toes with forceps and observe for withdrawal reflex.

-

Nociceptive Block: Place the rat's injected paw on the hot plate and measure the withdrawal latency. A latency equal to the cut-off time indicates a complete block.

-

-

Data Analysis: Record the onset of action (time to complete block) and the duration of action (time from onset to return of baseline response). Compare the results between groups using appropriate statistical analysis (e.g., ANOVA).

Data Summary: Local Anesthetic Properties

| Compound | Animal Model | Onset of Action (min) | Duration of Action (min) | Potency vs. Lidocaine | Reference |

| Lidocaine (Control) | Rat Sciatic Block | 5 - 10 | 60 - 90 | 1x | [4] |

| Bupivacaine | Rat Sciatic Block | 10 - 15 | 180 - 240 | ~4x | [9] |

| Ropivacaine | Rat Sciatic Block | 10 - 20 | 120 - 180 | ~3x | [9] |

| Derivative 6b * | Rat Sciatic Block | Comparable | Comparable | Comparable | [8] |

*Derivative 6b is N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide oxalate, a structural analog.

Anti-inflammatory Activity: Dampening the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases. Acetamide derivatives have shown significant promise as anti-inflammatory agents, often acting on key signaling pathways that orchestrate the inflammatory response.[10][11]

Mechanism of Action: Inhibition of the NF-κB Pathway

A key mechanism for the anti-inflammatory effects of related N,N-dialkylacetamides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13] NF-κB is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

-

Stimulus: Inflammatory stimuli, such as Lipopolysaccharide (LPS) from bacteria, activate the IκB kinase (IKK) complex.

-

IκBα Degradation: The IKK complex phosphorylates the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB dimer (typically p65/p50).

-

Gene Transcription: NF-κB translocates to the nucleus, where it binds to specific DNA sequences in the promoter regions of pro-inflammatory genes (e.g., TNF-α, IL-6, IL-8), initiating their transcription.

-

Inhibition: N,N-diethylacetamide (DEA) and its analogs have been shown to prevent the LPS-induced degradation of IκBα, thereby trapping NF-κB in the cytoplasm and preventing the transcription of inflammatory genes.[12][13]

Caption: Experimental workflow for the Carrageenan-induced paw edema assay.

Anticonvulsant Activity: Controlling Neuronal Hyperexcitability

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive, synchronous neuronal firing. Given their sodium channel blocking properties, it is logical that 2-amino-N,N-diethylacetamide derivatives would be investigated for anticonvulsant activity. [14][15]

Mechanism of Action: Modulation of Neuronal Excitability

The primary hypothesized mechanism for the anticonvulsant activity of this class is the same as their local anesthetic action: blockade of voltage-gated sodium channels . [14]Many first-line antiepileptic drugs, such as phenytoin and carbamazepine, function by stabilizing the inactivated state of these channels. This action prevents the sustained, high-frequency neuronal firing that underlies seizure activity, without affecting normal low-frequency neurotransmission. Some derivatives may also interact with other targets, but sodium channel modulation remains the most prominent and validated mechanism. [14]

Experimental Evaluation of Anticonvulsant Activity

A standard screening paradigm involves the Maximal Electroshock (MES) test to identify agents effective against generalized tonic-clonic seizures and the subcutaneous Pentylenetetrazole (scPTZ) test for absence seizures. [16][17] Protocol 3: In Vivo Maximal Electroshock (MES) Seizure Test

This model is highly predictive of clinical efficacy against generalized tonic-clonic seizures and is particularly sensitive to compounds that block Na+ channels. [15][17] Objective: To determine the ability of a test compound to prevent the tonic hindlimb extension phase of a maximal seizure.

Materials:

-

Test compound (various doses)

-

Positive control (e.g., Phenytoin, 25 mg/kg)

-

Vehicle control

-

Male Swiss albino mice (20-25g)

-

Electroconvulsiometer with corneal electrodes

-

Electrode solution (0.9% saline)

Procedure:

-

Grouping and Administration: Group animals and administer the test compound, positive control, or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.

-

Time to Peak Effect: Wait for the appropriate time to allow for drug absorption and distribution (e.g., 30 minutes for i.p., 60 minutes for p.o.).

-

Application of Stimulus: Apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

-

Induction of Seizure: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The seizure typically progresses from tonic flexion to tonic extension of the hindlimbs, followed by clonic convulsions.

-

Endpoint: The endpoint is the abolition of the tonic hindlimb extension. An animal is considered "protected" if it does not exhibit this phase.

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.

-

Neurotoxicity Assessment (Rotarod Test): In a parallel experiment, determine the median toxic dose (TD50) by assessing the animals' ability to remain on a rotating rod for a set time (e.g., 1 minute). The Protective Index (PI) is then calculated as PI = TD50 / ED50. A higher PI indicates a better safety profile.

Data Summary: Anticonvulsant Properties

| Compound | Animal Model | MES ED50 (mg/kg, p.o.) | Neurotoxicity TD50 (mg/kg, p.o.) | Protective Index (PI) | Reference |

| Phenytoin (Control) | Mouse | 9.5 | 65.7 | 6.9 | [17] |

| Carbamazepine (Control) | Mouse | 8.8 | 62.0 | 7.0 | [17] |

| Derivative 40 | Mouse | >10, <100 | >300 | >3 | [14] |

| Derivative 47 | Mouse | >10, <100 | >300 | >3 | [14] |

*Derivatives 40 and 47 are aminoacetamide derivatives with bicyclic groups, demonstrating significant activity in the MES test. [14]

Conclusion and Future Directions

The 2-amino-N,N-diethylacetamide scaffold is a remarkably fruitful starting point for the development of novel therapeutics. Its derivatives have demonstrated potent and clinically relevant activities as local anesthetics, anti-inflammatory agents, and anticonvulsants, primarily through the modulation of ion channels and key inflammatory signaling pathways.

Future research in this area should focus on:

-

Target Selectivity: Designing derivatives with higher selectivity for specific sodium channel subtypes (e.g., Nav1.7 for pain) or specific inflammatory targets to minimize off-target side effects.

-

Multi-target Ligands: Intentionally designing single molecules that can modulate multiple targets (e.g., a compound with both Na+ channel blocking and NF-κB inhibitory activity) for synergistic effects in complex diseases like neuropathic pain.

-

Pharmacokinetic Optimization: Modifying the core structure to improve metabolic stability, oral bioavailability, and CNS penetration (for anticonvulsants) or restrict systemic distribution (for local anesthetics).

By leveraging the foundational knowledge outlined in this guide, researchers can continue to unlock the vast therapeutic potential of this privileged chemical class.

References

- Vertex AI Search. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review.

- Gautam, M. K., & Goel, R. K. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed.

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.

- Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate.

- NaveenVenkatesan8. (n.d.). In vivo screening method for anti inflammatory agent. Slideshare.

- Slideshare. (2014). Evaluation of anti epileptic drugs practical.

- Gupta, Y. K., & Malhotra, J. (1999). METHODS AND CONSIDERATIONS FOR EXPERIMENTAL EVALUATION OF ANTIEPILEPTIC DRUGS. Indian Journal of Physiology and Pharmacology.

- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy Publication.

- PubMed Central. (2019). Synthesis and biological activities of local anesthetics.

- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review.

- Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice.

- ChemicalBook. (n.d.). 2-(Diethylamino)-N,N-diethylacetamide synthesis.

- Commission on Antiepileptic Drugs of the International League Against Epilepsy. (1989). Guidelines for clinical evaluation of antiepileptic drugs. PubMed.

- Sirven, J. I., & Noe, K. (2004). Guidelines for new antiepileptic drug evaluation. PubMed.

- Abdel-Wahab, B. F., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. PubMed Central.

- Chimirri, A., et al. (2001). Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives. PubMed.

- Patel, H. D., et al. (2013). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews: Journal of Chemistry.

- Commission on Antiepileptic Drugs of the International League Against Epilepsy. (1989). Guidelines for Clinical Evaluation of Antiepileptic Drugs. Semantic Scholar.

- Garske, G. E., et al. (1993). Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride. PubMed.

- Becker, D. E., & Reed, K. L. (2012). Basic pharmacology of local anaesthetics. PubMed Central.

- Plaks, V., et al. (2025). N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth. NIH.

- Medscape. (2023). Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure.

- Plaks, V., et al. (2025). N,N-Diethylacetamide and N,NDipropylacetamide inhibit the NFkB pathway in in vitro, ex vivo and in vivo models of inflammation induced preterm birth. ResearchGate.

- Di Nicola, M., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. NIH.

- Pevarello, P., et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. PubMed.

- Deranged Physiology. (2024). Pharmacology of local anaesthetics.

- Fischer, J., et al. (2010). In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth. PubMed Central.

- Singh, U. P., & Bhat, H. R. (2004). Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides.

- Guan, L. P., et al. (2019). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central.

- TaughtWell SimplifyED. (2020). Mechanism of action of LOCAL ANESTHETICS | Theories of Local Anesthesia. YouTube.

Sources

- 1. emedicine.medscape.com [emedicine.medscape.com]

- 2. galaxypub.co [galaxypub.co]

- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of local anesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derangedphysiology.com [derangedphysiology.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis and local anaesthetic activity of 2-substituted-N-(2-diethylaminoethyl)-acetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro exposure of human fibroblasts to local anaesthetics impairs cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. archivepp.com [archivepp.com]

- 11. archivepp.com [archivepp.com]

- 12. N,N-Diethylacetamide and N,N-Dipropylacetamide inhibit the NF-kB pathway in in vitro, ex vivo and in vivo models of inflammation-induced preterm birth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and anticonvulsant activity of a class of 2-amino 3-hydroxypropanamide and 2-aminoacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticonvulsant efficacy/safety properties of 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of anti epileptic drugs practical | PPTX [slideshare.net]

- 17. ijpp.com [ijpp.com]

An In-depth Technical Guide to the Research Applications of 2-amino-N,N-diethylacetamide (Glycinexylidide)

Foreword: Unveiling the Scientific Potential of a Key Metabolite

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive technical exploration of 2-amino-N,N-diethylacetamide, a molecule more prominently known in the scientific community as Glycinexylidide (GX). While often viewed through the lens of its parent compound, the ubiquitous local anesthetic and antiarrhythmic drug lidocaine, Glycinexylidide possesses a unique pharmacological profile that warrants independent investigation. As an active metabolite, it is not merely a byproduct but a significant contributor to both the therapeutic and toxicological effects observed during prolonged lidocaine administration. This guide is structured to provide a deep dive into the multifaceted nature of Glycinexylidide, moving beyond a cursory overview to deliver actionable insights and detailed methodologies for its study. Our objective is to illuminate the causality behind experimental choices and to equip researchers with the foundational knowledge required to explore its potential in cardiovascular disease, neuroscience, and oncology.

Molecular Identity and Physicochemical Properties

2-amino-N,N-diethylacetamide, or Glycinexylidide (GX), is the product of the oxidative de-ethylation of monoethylglycinexylidide (MEGX), which itself is the initial N-de-ethylation product of lidocaine.[1] Understanding its fundamental properties is the first step in designing robust experimental protocols.

| Property | Value | Source |

| IUPAC Name | 2-amino-N-(2,6-dimethylphenyl)acetamide | [2] |

| Synonyms | Glycinexylidide, Glycylxylidide, GX | [1][3] |

| CAS Number | 18865-38-8 | [3] |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.23 g/mol | [1] |

| Appearance | Hydrochloride salt is a crystalline solid | [2] |

| pKa | Strong base (predicted) |

Core Research Applications and Underlying Mechanisms